molecular formula Co(C11H10O2)2<br>C20H34CoO4 B213280 Cobalt naphthenate CAS No. 61789-51-3

Cobalt naphthenate

Cat. No.: B213280
CAS No.: 61789-51-3
M. Wt: 397.4 g/mol
InChI Key: XSWKLHINRKWMTD-UHFFFAOYSA-L
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Description

Cobalt naphthenate are coordination complexes formed from naphthenic acids and cobalt ions. Naphthenic acids are a mixture of cyclopentyl and cyclohexyl carboxylic acids, primarily found in crude oil. These acids are known for their corrosive properties and environmental impact. When combined with cobalt, they form this compound, which is widely used as a catalyst in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthenic acids are typically extracted from crude oil through a process involving liquid-liquid extraction, gas chromatography, and Fourier transform infrared spectroscopy. The cobalt salts are then prepared by reacting naphthenic acids with cobalt-containing compounds, such as cobalt carbonate or cobalt hydroxide, under controlled conditions .

Industrial Production Methods: In industrial settings, naphthenic acids are often obtained from the acidification of crude oil fractions. The resulting acids are then neutralized with cobalt compounds to form cobalt naphthenate. This process is carried out in large reactors, ensuring the complete reaction of the acids with the cobalt ions .

Chemical Reactions Analysis

Types of Reactions: Cobalt naphthenate undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of cobalt, which acts as a catalyst .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized naphthenic acids, reduced cobalt complexes, and substituted carboxylic acids .

Comparison with Similar Compounds

Uniqueness: this compound are unique due to their high solubility in nonpolar substrates and their effectiveness as catalysts in a wide range of reactions. Their ability to promote redox reactions with hydroperoxide-containing intermediates sets them apart from other metal naphthenates .

Properties

IUPAC Name

cobalt(2+);3-(3-ethylcyclopentyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18O2.Co/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWKLHINRKWMTD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873427
Record name Cobalt(2+) bis[3-(3-ethylcyclopentyl)propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cobalt naphthenate is a brown powder or a bluish-red solid. It is easily ignited and once ignited can burn profusely. It is used to make paints and varnish.
Record name COBALT NAPHTHENATES, POWDER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

61789-51-3
Record name COBALT NAPHTHENATES, POWDER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2964
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cobalt naphthenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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